![molecular formula C13H16N2O2 B7511414 5,5-Dimethyl-3-[(3-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7511414.png)
5,5-Dimethyl-3-[(3-methylphenyl)methyl]imidazolidine-2,4-dione
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Overview
Description
5,5-Dimethyl-3-[(3-methylphenyl)methyl]imidazolidine-2,4-dione is a chemical compound that has been widely studied in the scientific community. It is commonly referred to as DMI and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action for DMI is not fully understood, but it is believed to work by inhibiting the production of reactive oxygen species (ROS) and reducing inflammation. It has also been shown to have an effect on the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
DMI has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cell death in various cell types. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using DMI in lab experiments is that it has been well studied and its synthesis method is well established. It also has a relatively low toxicity profile, making it a safe compound to use in experiments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Future Directions
There are many potential future directions for research on DMI. One area of interest is its potential use as a drug for neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to fully understand its mechanism of action and to determine its efficacy in treating these diseases. Other potential future directions include studying its effects on other diseases such as cancer and cardiovascular disease, as well as investigating its potential use in combination with other drugs.
Synthesis Methods
The synthesis method for DMI involves the reaction of 3-methylbenzylamine with dimethylmalonate in the presence of sodium ethoxide. The resulting product is then treated with acetic anhydride to form DMI. This synthesis method has been well established in the literature and has been used by many researchers to obtain DMI for their experiments.
Scientific Research Applications
DMI has been widely studied for its potential use as a drug for various diseases. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
5,5-dimethyl-3-[(3-methylphenyl)methyl]imidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-9-5-4-6-10(7-9)8-15-11(16)13(2,3)14-12(15)17/h4-7H,8H2,1-3H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REXFLLFPPOGWJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=O)C(NC2=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,5-Dimethyl-3-[(3-methylphenyl)methyl]imidazolidine-2,4-dione |
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